molecular weight and formula of 4-Chlorocyclohexan-1-amine
molecular weight and formula of 4-Chlorocyclohexan-1-amine
An In-Depth Technical Guide to 4-Chlorocyclohexan-1-amine: Synthesis, Characterization, and Applications
Authored by: A Senior Application Scientist
Abstract: 4-Chlorocyclohexan-1-amine is a bifunctional alicyclic compound of significant interest to researchers and professionals in drug discovery and synthetic chemistry. Its cyclohexane scaffold provides a three-dimensional framework that can be valuable for exploring chemical space, while the chloro and amine functionalities offer versatile handles for subsequent chemical modifications. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis via reductive amination, methods for purification and characterization, and a discussion of its potential applications in medicinal chemistry.
Core Molecular Attributes
4-Chlorocyclohexan-1-amine possesses a simple yet functionally rich structure. The fundamental properties of this compound are summarized below, providing a foundational dataset for any experimental work.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClN | [1] |
| Molecular Weight | 133.62 g/mol | [1] |
| IUPAC Name | 4-chlorocyclohexan-1-amine | [1] |
| Canonical SMILES | C1CC(CCC1N)Cl | [1] |
| InChIKey | SXBXZRWVGWJIEF-UHFFFAOYSA-N | [1] |
Synthesis Protocol: Reductive Amination of 4-Chlorocyclohexanone
The most direct and efficient laboratory-scale synthesis of 4-Chlorocyclohexan-1-amine is the reductive amination of its corresponding ketone precursor, 4-Chlorocyclohexanone. This one-pot reaction is highly valued for its operational simplicity and efficiency in forming C-N bonds.[2] The methodology provided here is adapted from established protocols for similar cyclohexanone systems and utilizes a mild and selective reducing agent to ensure high fidelity.
Causality and Experimental Rationale:
The reaction proceeds in two main stages within a single pot:
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Imine Formation: 4-Chlorocyclohexanone reacts with an ammonia source (ammonium acetate) under mildly acidic conditions to form an intermediate iminium ion. The equilibrium is driven forward by the subsequent reduction step.
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Reduction: The iminium ion is reduced in situ by a hydride donor. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Its steric bulk and attenuated reactivity, compared to reagents like sodium borohydride, make it highly selective for the iminium ion over the starting ketone.[2][3] This selectivity is critical to prevent the formation of the 4-chlorocyclohexanol byproduct.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of 4-Chlorocyclohexan-1-amine.
Step-by-Step Methodology:
Materials and Reagents:
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4-Chlorocyclohexanone (1.0 eq)
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Ammonium Acetate (CH₃COONH₄) (5.0 eq)
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Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
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Methanol (MeOH), anhydrous
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Dichloromethane (DCM)
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Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
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Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-Chlorocyclohexanone (1.0 eq) and ammonium acetate (5.0 eq). Dissolve the solids in anhydrous methanol (approx. 0.2 M concentration relative to the ketone).
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Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the initial equilibrium towards imine formation.
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Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions over 15-20 minutes. Note: The addition may cause mild gas evolution.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting ketone by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
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Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. This step neutralizes the acidic components and destroys any remaining hydride reagent.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
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Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-Chlorocyclohexan-1-amine.
Purification Protocol
Primary amines can be challenging to purify via standard silica gel chromatography due to their basicity, which can lead to peak tailing. The following self-validating protocol, based on acid-base extraction, leverages the amine's chemical properties for efficient purification.
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Acidification: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate. Extract this solution three times with 1M hydrochloric acid (HCl). The basic amine will be protonated and move into the aqueous layer as the hydrochloride salt, leaving non-basic organic impurities behind in the organic layer.
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Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base, such as 3M sodium hydroxide (NaOH), with stirring until the pH is >12. This deprotonates the ammonium salt, regenerating the free amine, which will often precipitate or form an oily layer.
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Final Extraction: Extract the basified aqueous layer three times with fresh dichloromethane.
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Drying and Evaporation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure to yield the purified 4-Chlorocyclohexan-1-amine.
Analytical Characterization Profile
While extensive experimental spectra for 4-Chlorocyclohexan-1-amine are not widely available in public databases, its structure allows for reliable prediction of its key analytical features. The following tables summarize the expected spectroscopic data, which are crucial for confirming the identity and purity of the synthesized product.
Expected ¹H and ¹³C NMR Spectral Data (in CDCl₃)
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| CH-Cl | ~4.0 - 4.3 | m | 1H | Proton on carbon bearing chlorine |
| CH-NH₂ | ~2.8 - 3.2 | m | 1H | Proton on carbon bearing amine |
| Cyclohexyl CH₂ | ~1.2 - 2.2 | m | 8H | Axial and equatorial ring protons |
| NH₂ | ~1.5 - 2.5 | br s | 2H | Amine protons (exchangeable with D₂O) |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| C-Cl | ~60 - 65 | Carbon bearing chlorine |
| C-NH₂ | ~48 - 53 | Carbon bearing amine |
| Cyclohexyl CH₂ | ~30 - 40 | Carbons adjacent to substituents |
| Cyclohexyl CH₂ | ~25 - 30 | Remaining ring carbons |
Expected Mass Spectrometry and IR Data
| Mass Spec (EI) | Expected m/z | Interpretation |
| Molecular Ion [M]⁺ | 133/135 | Presence of ³⁵Cl and ³⁷Cl isotopes (~3:1 ratio) |
| Base Peak | 98 | Loss of chlorine radical ([M-Cl]⁺) |
| Other Fragments | 116, 82, 56 | Loss of NH₃, retro-Diels-Alder fragments |
| Infrared (IR) | Expected Wavenumber (cm⁻¹) | Vibration |
| N-H Stretch | 3300 - 3400 (two bands) | Primary amine |
| C-H Stretch | 2850 - 2950 | Aliphatic C-H |
| N-H Bend | 1590 - 1650 | Scissoring motion of primary amine |
| C-Cl Stretch | 650 - 800 | Alkyl halide |
Chemical Reactivity and Synthetic Potential
The bifunctional nature of 4-Chlorocyclohexan-1-amine makes it a versatile building block. Its reactivity is governed by the primary amine and the secondary alkyl chloride.
Caption: Key reaction pathways for 4-Chlorocyclohexan-1-amine.
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Amine-Centric Reactions: The primary amine is a potent nucleophile and a base. It readily undergoes acylation to form amides, alkylation to form secondary and tertiary amines, and reaction with sulfonyl chlorides to produce sulfonamides. These transformations are fundamental in medicinal chemistry for modulating properties like solubility, polarity, and biological target engagement.
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Chloride-Centric Reactions: The chlorine atom is a leaving group that can be displaced by various nucleophiles via an Sₙ2 mechanism. This allows for the introduction of diverse functional groups such as azides, nitriles, or thiols. Under strongly basic conditions, an E2 elimination reaction can occur to form 4-aminocyclohexene. The stereochemistry of the starting material (cis vs. trans) will significantly influence the reaction pathway and product distribution.
Applications in Drug Discovery and Development
The substituted cyclohexylamine motif is a privileged scaffold in medicinal chemistry. It imparts a rigid, three-dimensional character to molecules, which can be advantageous for achieving high-affinity and selective binding to protein targets. While specific, publicly-disclosed applications of 4-Chlorocyclohexan-1-amine are not abundant, its value can be inferred from its structural features and the utility of related compounds.
-
Scaffold for Library Synthesis: As a bifunctional building block, this compound is an ideal starting point for creating diverse chemical libraries for high-throughput screening. The orthogonal reactivity of the amine and chloride groups allows for sequential or parallel derivatization.
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Bioisostere and Lipophilic Moiety: The cyclohexane ring is often used to introduce lipophilicity, which can enhance membrane permeability and oral bioavailability. The chloro-substituent further modulates this property and can engage in halogen bonding interactions with biological targets.[4]
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Analogue to Key Pharmaceutical Intermediates: The structure is closely related to intermediates used in the synthesis of complex drugs. For instance, trans-4-substituted cyclohexane-1-amines are key structural elements in pharmaceuticals like cariprazine, an antipsychotic drug.[5] The methodologies and chemical insights derived from this compound are therefore highly transferable to such targets.
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